molecular formula C17H14ClNO3 B14387762 5-Chloro-9-oxo-N-(propan-2-YL)-9H-xanthene-2-carboxamide CAS No. 88086-78-6

5-Chloro-9-oxo-N-(propan-2-YL)-9H-xanthene-2-carboxamide

Cat. No.: B14387762
CAS No.: 88086-78-6
M. Wt: 315.7 g/mol
InChI Key: HEORUKKLEPBLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-9-oxo-N-(propan-2-YL)-9H-xanthene-2-carboxamide is a synthetic organic compound that belongs to the xanthene family. Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a xanthene core with specific functional groups attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-9-oxo-N-(propan-2-YL)-9H-xanthene-2-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:

    Step 1: Formation of the xanthene core through cyclization reactions.

    Step 2: Introduction of the chloro group via halogenation reactions.

    Step 3: Attachment of the carboxamide group through amidation reactions.

    Step 4: Incorporation of the propan-2-yl group through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-9-oxo-N-(propan-2-YL)-9H-xanthene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-9-oxo-N-(propan-2-YL)-9H-xanthene-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other biomolecules.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    9-Oxo-9H-xanthene-2-carboxamide: Lacks the chloro and propan-2-yl groups.

    5-Chloro-9-oxo-9H-xanthene-2-carboxylic acid: Lacks the propan-2-yl group and has a carboxylic acid instead of a carboxamide group.

Uniqueness

5-Chloro-9-oxo-N-(propan-2-YL)-9H-xanthene-2-carboxamide is unique due to its specific functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

88086-78-6

Molecular Formula

C17H14ClNO3

Molecular Weight

315.7 g/mol

IUPAC Name

5-chloro-9-oxo-N-propan-2-ylxanthene-2-carboxamide

InChI

InChI=1S/C17H14ClNO3/c1-9(2)19-17(21)10-6-7-14-12(8-10)15(20)11-4-3-5-13(18)16(11)22-14/h3-9H,1-2H3,(H,19,21)

InChI Key

HEORUKKLEPBLSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.